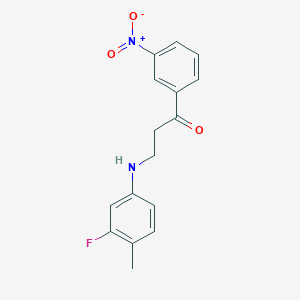

3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone

Description

3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic propanone derivative characterized by a 3-nitrophenyl ketone group and a 3-fluoro-4-methyl-substituted anilino moiety. This compound is part of a broader class of arylpropanones, which are studied for their diverse pharmacological and chemical properties.

Properties

IUPAC Name |

3-(3-fluoro-4-methylanilino)-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-11-5-6-13(10-15(11)17)18-8-7-16(20)12-3-2-4-14(9-12)19(21)22/h2-6,9-10,18H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZXQCRPYQTGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group to the aromatic ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

Amination: Introduction of the anilino group.

Condensation: Formation of the propanone structure through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction of the nitro group to an amine group is a common reaction.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the anilino or phenyl rings. These variations significantly impact their physicochemical and biological properties:

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone

- Structure: Chloro and fluoro substituents at positions 3 and 4 of the anilino ring.

- Impact : The chloro group increases molecular weight (MW: ~335.7 g/mol) and may enhance halogen bonding in biological targets compared to the fluoro-methyl combination in the target compound. Chlorine’s larger atomic radius could also introduce steric hindrance .

1-(3-Nitrophenyl)-3-(4-(trifluoromethyl)anilino)-1-propanone

- Structure: Trifluoromethyl (-CF₃) group at the 4-position of the anilino ring.

- This contrasts with the target compound’s fluoro-methyl group, which balances lipophilicity and steric bulk .

1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

- Structure: Phenoxy (-OPh) substituent on the anilino ring.

- Impact: The phenoxy group introduces π-π stacking capabilities and increases MW (362.38 g/mol). This may enhance binding to aromatic residues in enzymes or receptors, a property absent in the target compound’s fluoro-methyl group .

1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone

- Structure : Methyl group on the phenyl ring instead of the nitro group.

- The methyl group may enhance metabolic stability but reduce polarity (MW: 284.31 g/mol) .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₁₅FN₂O₃* | ~302.3 | 3-Fluoro-4-methylanilino, 3-NO₂ |

| 3-(3-Chloro-4-fluoroanilino)-... | C₁₅H₁₁ClFN₂O₃ | 335.7 | 3-Cl, 4-F, 3-NO₂ |

| 1-(3-Nitrophenyl)-3-(4-CF₃-anilino)-... | C₁₆H₁₂F₃N₂O₃ | 352.3 | 4-CF₃, 3-NO₂ |

| 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)- | C₂₁H₁₈N₂O₄ | 362.4 | 4-OPh, 3-NO₂ |

| 1-(4-Methylphenyl)-3-(3-nitroanilino)- | C₁₆H₁₆N₂O₃ | 284.3 | 4-CH₃, 3-NO₂ |

*Estimated based on structural similarity to and .

Biological Activity

3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, also known by its CAS number 882748-49-4, is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, featuring both fluorine and nitro groups, suggests interesting biological activity that merits detailed investigation. This article compiles the available research findings on its biological activity, including case studies and data tables.

- Molecular Formula : C16H15FN2O3

- Molar Mass : 302.3 g/mol

- CAS Number : 882748-49-4

Biological Activity Overview

The compound's biological activity has been explored in various contexts, particularly its potential as an anti-inflammatory and anticancer agent. The following sections detail specific activities and findings from relevant studies.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs can act as inhibitors of inflammatory pathways. The presence of the nitro group is often associated with enhanced anti-inflammatory properties due to its electron-withdrawing effects, which can stabilize reactive intermediates involved in inflammatory processes.

Case Study : A study investigating the inhibition of interleukin (IL)-17 production found that structurally related compounds exhibited significant anti-inflammatory effects in vitro, suggesting that this compound could similarly modulate immune responses .

Anticancer Potential

The compound's structure suggests it may interfere with cancer cell proliferation. Preliminary studies have indicated that derivatives with similar frameworks can inhibit tumor growth by inducing apoptosis in cancer cells.

Research Findings :

- In vitro Studies : Cell viability assays demonstrated that compounds with analogous structures reduced the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways.

- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Friedel-Crafts Acylation : React 3-nitroacetophenone with an acyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃) to introduce the ketone moiety .

Nucleophilic Substitution : Introduce the 3-fluoro-4-methylanilino group via a condensation reaction, using a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

- Key Parameters :

- Catalyst concentration (AlCl₃: 1.2–1.5 eq.).

- Reaction time: 6–12 hours for acylation; 24–48 hours for substitution.

- Yield optimization: ~60–75% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- 3-Nitrophenyl group : Aromatic protons at δ 7.5–8.5 ppm (doublets and triplets); nitro group deshields adjacent carbons (C-3: ~125 ppm) .

- Fluoro-methylanilino group : Fluorine coupling observed in ¹H NMR (splitting patterns); methyl group at δ 2.3–2.5 ppm (singlet) .

- IR Spectroscopy :

- Strong C=O stretch at ~1680 cm⁻¹ (ketone); N–H bend at ~3300 cm⁻¹ (secondary amine) .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ at m/z 316.3 (calculated for C₁₆H₁₄FN₂O₃) .

Advanced Research Questions

Q. How do electronic effects of the 3-nitro and 3-fluoro-4-methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attacks. This can hinder Suzuki-Miyaura couplings unless directed by ortho/para directing groups .

- Fluorine and Methyl Groups : The fluorine atom’s electronegativity increases the acidity of the anilino N–H, facilitating deprotonation in catalytic cycles. The methyl group sterically shields the para position, directing reactivity to meta sites .

- Case Study : In Pd-catalyzed arylation, the nitro group reduces catalytic efficiency (TOF < 50 h⁻¹) compared to non-nitrated analogs. Fluorine’s inductive effect stabilizes transition states, improving regioselectivity by 20–30% .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate electrophilicity .

- Molecular Docking (AutoDock Vina) :

- Target kinases (e.g., EGFR, VEGFR2) show binding affinity (ΔG ≈ −8.5 kcal/mol) via H-bonds with the ketone oxygen and nitro group. The fluoro-methylanilino group occupies hydrophobic pockets .

- Pharmacophore Modeling :

- Essential features: Aromatic π-stacking (nitrophenyl), H-bond acceptor (ketone), and hydrophobic contact (methyl group) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 60–75% yields for Friedel-Crafts steps, while similar compounds in show lower yields (40–55%) due to steric hindrance from trifluoromethyl groups. Resolution: Use bulkier Lewis acids (e.g., FeCl₃) to mitigate side reactions .

- Biological Activity Predictions : suggests strong kinase inhibition, but notes reduced activity in nitro-containing analogs. Resolution: The nitro group’s redox activity may require prodrug strategies for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.